Butein

Description

Butein has been reported in Spatholobus suberectus, Dalbergia sissoo, and other organisms with data available.

Butein is a flavonoid obtained from the seed of Cyclopia subternata. It is a specific protein tyrosine kinase inhibitor that induces apoptosis. (NCI)

RN refers to (E)-isomer; structure given in first source

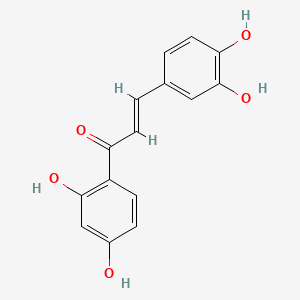

Structure

3D Structure

Properties

IUPAC Name |

(E)-1-(2,4-dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O5/c16-10-3-4-11(14(19)8-10)12(17)5-1-9-2-6-13(18)15(20)7-9/h1-8,16,18-20H/b5-1+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYMYWHCQALZEGT-ORCRQEGFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)C2=C(C=C(C=C2)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)C2=C(C=C(C=C2)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101025569 |

Source

|

| Record name | 2',3,4,4'-Tetrahydroxychalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101025569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

487-52-5, 21849-70-7 |

Source

|

| Record name | Butein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=487-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propen-1-one, 1-(2,4-dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021849707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',3,4,4'-Tetrahydroxychalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101025569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',3,4,4'-tetrahydroxychalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.963 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4WVS5M0LGF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Butein: A Comprehensive Technical Guide to its Biological Activities and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butein (3,4,2′,4′-tetrahydroxychalcone), a natural chalcone found in various medicinal plants, has garnered significant scientific interest due to its diverse pharmacological properties. Preclinical studies have extensively demonstrated its potential as a therapeutic agent across a spectrum of chronic diseases. This technical guide provides an in-depth overview of the biological activities of butein, with a focus on its antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. Detailed experimental protocols for key assays, quantitative data on its efficacy, and visualizations of the core signaling pathways it modulates are presented to facilitate further research and drug development endeavors.

Introduction

Butein is a polyphenolic compound isolated from plants such as Rhus verniciflua, Butea monosperma, and Dalbergia odorifera.[1] Traditionally used in herbal medicine, modern scientific investigation has begun to unravel the molecular mechanisms underlying its therapeutic effects.[2] This document serves as a technical resource, compiling and detailing the current understanding of butein's biological activities and its potential for clinical applications.

Biological Activities and Therapeutic Potential

Butein exhibits a wide range of biological activities, making it a promising candidate for the treatment of various diseases.[3] Its therapeutic potential stems from its ability to modulate multiple molecular targets and signaling pathways.[4][5]

Antioxidant Activity

Butein is a potent antioxidant, capable of scavenging free radicals and chelating metal ions. This activity is attributed to its chemical structure, which allows it to donate hydrogen atoms and stabilize reactive oxygen species (ROS).

Quantitative Data on Antioxidant Activity

| Assay Type | Target | IC50 Value (µM) | Source |

| DPPH Radical Scavenging | DPPH radical | 9.2 ± 1.8 | |

| Xanthine Oxidase Inhibition | Xanthine Oxidase | 5.9 ± 0.3 | |

| Iron-Induced Lipid Peroxidation | Rat brain homogenate | 3.3 ± 0.4 | |

| Xanthine Oxidase Inhibition | Xanthine Oxidase | 2.93 |

Anti-inflammatory Effects

Butein demonstrates significant anti-inflammatory properties by inhibiting key inflammatory mediators and signaling pathways. It has been shown to suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. A primary mechanism of its anti-inflammatory action is the inhibition of the NF-κB signaling pathway.

Quantitative Data on Anti-inflammatory Effects

| Cell Line/Model | Parameter Measured | Butein Concentration | % Inhibition / Effect | Source |

| Carrageenan-induced paw edema (mice) | Paw volume | 10, 15, 20 mg/kg | Dose-dependent reduction | |

| Carrageenan-induced air pouch (mice) | TNF-α, IL-1β, IL-6 levels | 10, 15, 20 mg/kg | Dose-dependent reduction | |

| LPS-stimulated BV2 microglia | NO and PGE2 production | 1-10 µM | Dose-dependent inhibition | |

| TNF-α-stimulated HaCaT cells | IL-6, IP-10, MCP-1 production | Not specified | Decrease in production |

Anticancer Activity

Butein exhibits potent anticancer effects against a variety of cancer cell types, including those of the breast, prostate, and oral squamous carcinoma. Its anticancer mechanisms are multifaceted and include the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis. Butein modulates several critical signaling pathways implicated in cancer progression, such as PI3K/Akt, MAPK, and STAT3.

IC50 Values of Butein in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) | Source |

| CAL27 | Oral Squamous Cell Carcinoma | 4.361 | 48 | |

| SCC9 | Oral Squamous Cell Carcinoma | 3.458 | 48 | |

| RS4;11 | Acute Lymphoblastic Leukemia | ~20 | Not Specified | |

| MOLT-4 | Acute Lymphoblastic Leukemia | ~20 | Not Specified | |

| MDA-MB-231 | Triple-Negative Breast Cancer | 12.5 (proliferation inhibition) | 72 | |

| MDA-MB-468 | Triple-Negative Breast Cancer | 6.25 (proliferation inhibition) | 72 |

Neuroprotective Effects

Butein has shown promise as a neuroprotective agent, offering potential therapeutic benefits for neurodegenerative diseases like Alzheimer's. It exerts its neuroprotective effects through its antioxidant and anti-inflammatory properties, reducing oxidative stress and neuroinflammation. Studies have shown that butein can mitigate scopolamine-induced memory impairment in animal models.

Quantitative Data on Neuroprotective Effects

| Animal Model | Parameter Measured | Butein Dosage | Effect | Source |

| Scopolamine-induced memory impairment (rats) | Escape latency time | 25, 50, 100 mg/kg | Dose-dependent improvement | |

| Scopolamine-induced memory impairment (rats) | MDA and nitrite levels | 25, 50, 100 mg/kg | Dose-dependent decrease | |

| Scopolamine-induced memory impairment (rats) | GSH levels | 25, 50, 100 mg/kg | Dose-dependent increase |

Key Signaling Pathways Modulated by Butein

Butein's diverse biological activities are a result of its ability to interact with and modulate multiple intracellular signaling pathways.

NF-κB Signaling Pathway

Butein is a potent inhibitor of the NF-κB signaling pathway, a key regulator of inflammation and cell survival. It directly inhibits IκBα kinase (IKK), preventing the phosphorylation and subsequent degradation of IκBα. This leads to the retention of NF-κB in the cytoplasm, thereby blocking its translocation to the nucleus and the transcription of pro-inflammatory and anti-apoptotic genes.

Butein inhibits the NF-κB signaling pathway by targeting IKK.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell survival, proliferation, and growth. Butein has been shown to inhibit this pathway in various cancer cells. By inhibiting PI3K, butein prevents the phosphorylation and activation of Akt, leading to the downstream modulation of proteins involved in cell cycle progression and apoptosis.

Butein's inhibitory effect on the PI3K/Akt signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is involved in cellular processes like proliferation, differentiation, and apoptosis. Butein has been observed to modulate MAPK signaling, although its effects can be cell-type dependent. In some cancer cells, butein inhibits the phosphorylation of ERK and JNK, contributing to its anti-proliferative effects.

References

- 1. Butein Suppresses Constitutive and Inducible Signal Transducer and Activator of Transcription (STAT) 3 Activation and STAT3-Regulated Gene Products through the Induction of a Protein Tyrosine Phosphatase SHP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. pnrjournal.com [pnrjournal.com]

- 4. pnrjournal.com [pnrjournal.com]

- 5. jcancer.org [jcancer.org]

Butein: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butein (2′,3,4,4′-tetrahydroxychalcone) is a polyphenolic compound belonging to the chalcone subclass of flavonoids.[1] It has garnered significant attention within the scientific community for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.[2][3] This technical guide provides a comprehensive overview of the natural sources of butein and detailed methodologies for its isolation and purification, intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Natural Sources of Butein

Butein is found in a variety of plant species across several families. The primary botanical sources are summarized in the table below. The heartwood, bark, flowers, and seeds of these plants are often the tissues with the highest concentrations of this valuable compound.

| Plant Family | Species | Common Name(s) | Plant Part(s) Containing Butein |

| Anacardiaceae | Toxicodendron vernicifluum (formerly Rhus verniciflua) | Chinese lacquer tree | Bark, Heartwood[2][4] |

| Semecarpus anacardium | Marking nut tree, Bhallataka | Nuts, Stem Bark | |

| Fabaceae | Butea monosperma | Flame of the forest, Palas | Flowers, Seeds |

| Dalbergia odorifera | Fragrant rosewood | Heartwood | |

| Spatholobus suberectus | Stem | ||

| Asteraceae | Coreopsis | Tickseed | Flowers |

| Dahlia | Dahlia | Flowers | |

| Cosmos bipinnatus | Cosmos | Flowers |

Isolation and Purification of Butein: Experimental Protocols

The isolation of butein from its natural sources typically involves solvent extraction followed by chromatographic purification. The following protocols are synthesized from various studies and represent common methodologies employed for the extraction and purification of butein.

Protocol 1: Extraction and Isolation from Rhus verniciflua (Chinese Lacquer Tree)

This protocol outlines a common method for extracting butein from the bark or heartwood of Rhus verniciflua.

1. Preparation of Plant Material:

-

The dried wood of Rhus verniciflua Stokes is ground into a fine powder to increase the surface area for efficient extraction.

2. Solvent Extraction:

-

The powdered plant material is subjected to extraction with an 80% ethanol-water solution.

-

The extraction is typically carried out at an elevated temperature, for instance, 70°C for 1 hour, to enhance the solubility of butein.

-

This process is often repeated multiple times to ensure maximum yield.

3. Fractionation:

-

The crude ethanol extract is then partitioned with a solvent of lower polarity, such as ethyl acetate. This step helps to separate butein and other flavonoids from more polar compounds.

4. Chromatographic Purification:

-

The ethyl acetate fraction is concentrated and subjected to column chromatography.

-

Medium-Pressure Liquid Chromatography (MPLC): The extract is separated on a silica gel column using a gradient elution system, starting with a non-polar solvent like petroleum ether and gradually increasing the polarity with ethyl acetate.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For final purification, fractions enriched with butein are further purified using RP-HPLC on a C18 column. A common mobile phase consists of a gradient of methanol and 0.5% acetic acid in water.

Protocol 2: Isolation from Butea monosperma Flowers

This protocol details the extraction of butein from the flowers of Butea monosperma.

1. Preliminary Defatting:

-

Dried and powdered flowers are first extracted with a non-polar solvent like petroleum ether or carbon tetrachloride to remove waxy materials.

2. Ethanolic Extraction:

-

The defatted plant material is then extracted with 95% alcohol.

3. Aqueous Partitioning and Ether Extraction:

-

The alcohol is removed under reduced pressure, and the residue is treated with boiling water.

-

The resulting aqueous solution, which is deep orange-yellow, is repeatedly extracted with ether.

4. Bicarbonate Extraction and Purification:

-

The ether extract is then washed with a 1% aqueous sodium bicarbonate solution. Butein, being phenolic, dissolves in the alkaline solution.

-

The bicarbonate solution is then acidified to precipitate the crude butein.

5. Separation of Butein and Butin:

-

The crude precipitate, which may contain both butein and its flavanone isomer butin, is boiled with water. Butein is less soluble in hot water and can be separated by filtration.

-

The residue is then recrystallized from alcohol to yield pure butein.

Protocol 3: Extraction from Cosmos bipinnatus Flowers

This method describes the quantification of butein from Cosmos bipinnatus flowers.

1. Extraction:

-

The plant material is subjected to solid-phase extraction.

2. Quantification:

-

The butein content is determined using High-Performance Liquid Chromatography (HPLC).

-

A study reported a butein content of 0.043% in terms of dry raw material.

Quantitative Data on Butein Isolation

| Plant Source | Extraction Method | Purification Method | Yield/Content |

| Cosmos bipinnatus flowers | Solid-phase extraction | HPLC | 0.043% of dry raw material |

| Sophora sophora seeds | Not specified | Not specified | 50 mg from 5 kg of seed powder |

| Butea frondosa flowers | Aqueous extraction with acid hydrolysis | Not specified | 0.04% |

| Butea frondosa flowers | Alcoholic extraction followed by lead acetate precipitation | Not specified | 0.003% |

Signaling Pathways Modulated by Butein

Butein exerts its biological effects by modulating several key signaling pathways involved in cellular processes such as inflammation, proliferation, and apoptosis. Understanding these pathways is crucial for drug development.

NF-κB Signaling Pathway

Butein has been shown to be a potent inhibitor of the NF-κB signaling pathway. It can directly inhibit IκBα kinase (IKK), which is a key enzyme responsible for the activation of NF-κB. By inhibiting IKK, butein prevents the phosphorylation and subsequent degradation of IκBα, thereby keeping NF-κB sequestered in the cytoplasm and preventing the transcription of pro-inflammatory and pro-survival genes.

PI3K/Akt and MAPK Signaling Pathways

Butein has been demonstrated to inhibit the PI3K/Akt and MAPK (ERK, p38) signaling pathways, which are critical for cell survival and proliferation. By inhibiting the phosphorylation of Akt and ERK, butein can induce apoptosis and sensitize cancer cells to chemotherapeutic agents.

Conclusion

Butein is a promising natural compound with a well-documented presence in various medicinal plants. The extraction and isolation protocols provided in this guide offer a foundation for researchers to obtain purified butein for further investigation. The elucidation of its mechanisms of action, particularly its interaction with key signaling pathways, underscores its potential as a lead compound in the development of novel therapeutics for a range of diseases. Further research into optimizing extraction yields and exploring its full pharmacological profile is warranted.

References

- 1. Butein | C15H12O5 | CID 5281222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Butein, a tetrahydroxychalcone, inhibits nuclear factor (NF)-kappaB and NF-kappaB-regulated gene expression through direct inhibition of IkappaBalpha kinase beta on cysteine 179 residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Butein - Wikipedia [en.wikipedia.org]

Butein Structure-Activity Relationship (SAR) Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butein (3,4,2′,4′-tetrahydroxychalcone), a prominent member of the chalcone family of flavonoids, has garnered significant attention in the scientific community for its diverse pharmacological activities.[1] Found in various medicinal plants such as Rhus verniciflua, Butea monosperma, and Dalbergia odorifera, butein exhibits a wide spectrum of biological effects, including anti-inflammatory, antioxidant, anticancer, and enzyme inhibitory properties.[2][3] The structure of butein, characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, provides a versatile scaffold for medicinal chemistry explorations. Understanding the structure-activity relationship (SAR) of butein is crucial for the rational design and development of novel therapeutic agents with enhanced potency and selectivity. This technical guide provides an in-depth analysis of butein's SAR, summarizing quantitative data, detailing experimental protocols for key assays, and visualizing relevant signaling pathways.

Core Structure and Pharmacological Activities

The pharmacological versatility of butein stems from its unique chemical structure. The presence and position of hydroxyl groups on both aromatic rings, as well as the α,β-unsaturated ketone moiety, are critical determinants of its biological activity. Modifications to these functional groups have been extensively studied to elucidate the SAR of butein and to generate derivatives with improved pharmacological profiles.

Anti-Inflammatory Activity

Butein exerts its anti-inflammatory effects through multiple mechanisms, primarily by modulating key signaling pathways involved in the inflammatory response. A significant body of research highlights its ability to suppress the production of pro-inflammatory mediators.

Structure-Activity Relationship for Anti-Inflammatory Effects

The anti-inflammatory activity of butein is closely linked to the hydroxylation pattern of its aromatic rings. Studies on butein derivatives have revealed that the catechol moiety (3,4-dihydroxy) on the B-ring and the resorcinol moiety (2',4'-dihydroxy) on the A-ring are crucial for its potent inhibitory effects on inflammatory processes.

Table 1: Anti-Inflammatory Activity of Butein and its Derivatives

| Compound | Target/Assay | Cell Line | IC50 (µM) | Reference |

| Butein | TNF-α production | Mouse Peritoneal Macrophages | 14.6 | [4] |

| Luteolin | NO production | RAW264.7 macrophages | > Butein | [5] |

| Compound 7j | TNF-α production | Mouse Peritoneal Macrophages | ~20 (50% suppression) | |

| Compound 7m | TNF-α production | Mouse Peritoneal Macrophages | ~20 (50% suppression) | |

| Compound 14a | TNF-α production | Mouse Peritoneal Macrophages | 14.6 |

Note: A direct comparison of IC50 values should be made with caution due to variations in experimental conditions.

Signaling Pathways in Anti-Inflammatory Action

Butein's anti-inflammatory properties are largely attributed to its ability to inhibit the NF-κB and activate the Nrf2 signaling pathways.

-

NF-κB Pathway: Butein has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of numerous pro-inflammatory genes. It can directly inhibit IκBα kinase (IKK), thereby preventing the phosphorylation and subsequent degradation of IκBα, which in turn sequesters NF-κB in the cytoplasm.

Butein's inhibition of the NF-κB signaling pathway.

-

PI3K/Akt Pathway: Butein also modulates the PI3K/Akt pathway, which is involved in cell survival and inflammation. By inhibiting this pathway, butein can reduce the expression of inflammatory mediators.

Butein's modulation of the PI3K/Akt signaling pathway.

Anticancer Activity

Butein has demonstrated significant anticancer activity against a variety of cancer cell lines. Its mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

Structure-Activity Relationship for Anticancer Effects

The anticancer potency of butein is highly dependent on its chemical structure. The presence of the α,β-unsaturated ketone is essential for its cytotoxic activity, likely through Michael addition reactions with cellular nucleophiles. The number and position of hydroxyl groups also play a critical role.

Table 2: Anticancer Activity of Butein and its Derivatives

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Butein | CAL27 | Oral Squamous Cell Carcinoma | 4.361 | |

| Butein | SCC9 | Oral Squamous Cell Carcinoma | 3.458 | |

| Butein | MCF-7 | Breast Cancer | 58.23 (Derivative 3b) | |

| Butein | MDA-MB-231 | Breast Cancer | 37.74 (Derivative 3b) | |

| Butein | MCF-7 | Breast Cancer | 22.72 (Derivative 3c) | |

| Butein | MDA-MB-231 | Breast Cancer | 20.51 (Derivative 3c) |

Signaling Pathways in Anticancer Action

Butein's anticancer effects are mediated through the modulation of several key signaling pathways, leading to programmed cell death (apoptosis).

-

Apoptosis Pathway: Butein induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It can increase the expression of pro-apoptotic proteins like Bax and decrease the expression of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from mitochondria and subsequent activation of caspases.

Butein's induction of the intrinsic apoptosis pathway.

Antioxidant Activity

Butein is a potent antioxidant, capable of scavenging free radicals and protecting cells from oxidative damage. This activity is attributed to its ability to donate hydrogen atoms from its hydroxyl groups.

Structure-Activity Relationship for Antioxidant Effects

The antioxidant capacity of butein is primarily determined by the number and arrangement of hydroxyl groups. The catechol group on the B-ring is particularly important for its radical scavenging activity.

Table 3: Antioxidant Activity of Butein

| Assay | IC50 (µM) | Reference |

| DPPH radical scavenging | 9.2 ± 1.8 | |

| Iron-induced lipid peroxidation | 3.3 ± 0.4 |

Enzyme Inhibition

Butein has been shown to inhibit a variety of enzymes, contributing to its therapeutic effects.

Structure-Activity Relationship for Enzyme Inhibition

The inhibitory activity of butein against different enzymes is highly specific and depends on the interactions between the butein molecule and the enzyme's active site.

Table 4: Enzyme Inhibitory Activity of Butein

| Enzyme | IC50 (µM) | Reference |

| Xanthine Oxidase | 5.9 ± 0.3 | |

| Protein Tyrosine Phosphatase 1B (PTP1B) | - | - |

| Aromatase | 3.7 |

Experimental Protocols

Cell Viability Assays (MTT/XTT)

Objective: To assess the cytotoxic effects of butein and its derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow MTT to a purple formazan product. The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is similar, but the formazan product is water-soluble.

Protocol (MTT Assay):

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of butein or its derivatives for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Antioxidant Assays (DPPH/ABTS)

Objective: To evaluate the free radical scavenging activity of butein and its analogs.

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the ability of an antioxidant to reduce the stable DPPH radical. The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay is based on the reduction of the ABTS radical cation.

Protocol (DPPH Assay):

-

Reaction Mixture: Prepare a reaction mixture containing various concentrations of the test compound and a methanolic solution of DPPH.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm. The percentage of radical scavenging activity is calculated based on the reduction in absorbance.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay

Objective: To determine the inhibitory effect of butein on PTP1B activity.

Principle: This assay measures the dephosphorylation of a synthetic substrate, p-nitrophenyl phosphate (pNPP), by PTP1B. The product, p-nitrophenol, can be quantified spectrophotometrically.

Protocol:

-

Reaction Buffer: Prepare a buffer solution containing Tris-HCl, EDTA, and DTT.

-

Enzyme Reaction: In a 96-well plate, add the test compound, PTP1B enzyme, and pNPP substrate.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance at 405 nm to quantify the amount of p-nitrophenol produced.

General workflow for SAR studies of butein analogs.

Conclusion

The comprehensive analysis of butein's structure-activity relationship reveals critical insights for the design of novel therapeutic agents. The hydroxyl groups on both aromatic rings and the α,β-unsaturated ketone moiety are key structural features governing its diverse biological activities. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery. Future studies should focus on the synthesis of novel butein derivatives with optimized pharmacokinetic and pharmacodynamic properties to translate the therapeutic potential of this remarkable natural product into clinical applications.

References

- 1. Novel Butein Derivatives Repress DDX3 Expression by Inhibiting PI3K/AKT Signaling Pathway in MCF-7 and MDA-MB-231 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of butein derivatives for in vitro and in vivo inflammatory response suppression in lymphedema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-Inflammatory Activity of Butein and Luteolin Through Suppression of NFκB Activation and Induction of Heme Oxygenase-1 [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Properties of Butein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butein, a chalcone found in various medicinal plants, has garnered significant attention for its diverse pharmacological activities. This technical guide provides an in-depth overview of the core pharmacological properties of butein, with a focus on its anti-inflammatory, antioxidant, neuroprotective, and anticancer effects. We present a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visual representations of the primary signaling pathways modulated by this promising natural compound. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

Butein (3,4,2′,4′-tetrahydroxychalcone) is a polyphenolic compound that has been isolated from various plant sources, including the stem bark of Toxicodendron vernicifluum (lacquer tree) and the flowers of Butea monosperma.[1] Traditional medicine has long utilized extracts from these plants for a variety of ailments, and modern scientific investigation has begun to elucidate the molecular mechanisms underlying their therapeutic potential. Butein, as an active constituent, has been shown to possess a wide array of biological activities, making it a subject of intense research for its potential application in the prevention and treatment of chronic diseases.[2] This guide will delve into the key pharmacological properties of butein, providing quantitative data and detailed methodologies to facilitate further research and development.

Anti-inflammatory Properties

Butein has demonstrated potent anti-inflammatory effects in various in vitro and in vivo models.[3] Its primary mechanism of action involves the inhibition of the pro-inflammatory transcription factor, nuclear factor-kappa B (NF-κB), and the modulation of associated signaling pathways.[4]

Quantitative Data: Anti-inflammatory Activity of Butein

| Assay | Model System | Stimulus | Butein Concentration/IC50 | Effect | Reference(s) |

| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | IC50 ≈ 5 µM | Inhibition of NO production | [5] |

| Prostaglandin E2 (PGE2) Production | BV2 Microglia | LPS (500 ng/mL) | 1-10 µM | Dose-dependent inhibition | |

| TNF-α Production | Carrageenan-induced air pouch (mice) | Carrageenan | 10, 15, 20 mg/kg | Dose-dependent reduction | |

| IL-1β Production | Carrageenan-induced air pouch (mice) | Carrageenan | 10, 15, 20 mg/kg | Dose-dependent reduction | |

| IL-6 Production | Carrageenan-induced air pouch (mice) | Carrageenan | 10, 15, 20 mg/kg | Dose-dependent reduction | |

| NF-κB Reporter Gene Activity | Macrophages | LPS | > 5 µM | Significant inhibition |

Experimental Protocol: Inhibition of Nitric Oxide Production in LPS-stimulated RAW 264.7 Macrophages

This protocol describes a method to assess the anti-inflammatory effect of butein by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.

Materials:

-

RAW 264.7 cells (ATCC® TIB-71™)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Butein (dissolved in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Treatment: Pre-treat the cells with various concentrations of butein (e.g., 1, 5, 10, 25 µM) for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for an additional 24 hours.

-

Nitrite Measurement:

-

Collect 100 µL of the cell culture supernatant.

-

Add 100 µL of Griess Reagent to the supernatant in a new 96-well plate.

-

Incubate at room temperature for 10 minutes.

-

-

Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the nitrite concentration using a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Signaling Pathway: Butein's Inhibition of the NF-κB Pathway

Butein exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway. It has been shown to directly inhibit IκB kinase (IKK), which is responsible for the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This prevents the nuclear translocation of the p65/p50 NF-κB subunits, thereby inhibiting the transcription of pro-inflammatory genes such as iNOS, COX-2, TNF-α, and IL-6.

Antioxidant Properties

Butein exhibits robust antioxidant activity through multiple mechanisms, including direct free radical scavenging and the upregulation of endogenous antioxidant defense systems.

Quantitative Data: Antioxidant Activity of Butein

| Assay | Method | Butein IC50 | Reference Compound | Reference IC50 | Reference(s) |

| DPPH Radical Scavenging | Spectrophotometry | 9.2 ± 1.8 µM | α-tocopherol | Potent | |

| Xanthine Oxidase Inhibition | Spectrophotometry | 5.9 ± 0.3 µM | Allopurinol | 1.10 µM | |

| Iron-induced Lipid Peroxidation | Rat Brain Homogenate | 3.3 ± 0.4 µM | - | - | |

| PTIO• Radical Trapping (pH 7.4) | Spectrophotometry | Lower than (S)-Butin | - | - |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a common method for evaluating the direct radical scavenging activity of butein using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

-

Butein (dissolved in methanol or ethanol)

-

DPPH solution (0.004% in methanol or ethanol)

-

Methanol or ethanol

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Sample Preparation: Prepare a series of dilutions of butein in methanol or ethanol.

-

Reaction Mixture: In a 96-well plate, mix 1 mL of the DPPH solution with 1 mL of each butein dilution.

-

Incubation: Vortex the mixture and incubate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the reaction mixture at 517 nm. A control containing the solvent and DPPH solution is also measured.

-

Data Analysis: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the butein-containing reaction. The IC50 value is determined by plotting the percentage of scavenging activity against the butein concentration.

Signaling Pathway: Butein's Activation of the Nrf2/ARE Pathway

Butein enhances the cellular antioxidant defense system by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation. Butein promotes the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the ARE in the promoter regions of various antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1), leading to their increased expression.

Neuroprotective Properties

Butein has shown significant neuroprotective effects against various neurotoxic insults, including glutamate-induced oxidative stress. Its neuroprotective mechanisms are multifaceted, involving its antioxidant and anti-inflammatory properties, as well as the modulation of key cell survival pathways.

Quantitative Data: Neuroprotective Activity of Butein

| Assay | Model System | Neurotoxin | Butein Concentration | Effect | Reference(s) |

| Cell Viability (MTT assay) | HT22 Hippocampal Neurons | Glutamate (5 mM) | 1-10 µM | Dose-dependent increase in cell viability | |

| Reactive Oxygen Species (ROS) Production | HT22 Hippocampal Neurons | Glutamate (5 mM) | 1-10 µM | Dose-dependent suppression of ROS | |

| Caspase-3 Activity | HT22 Hippocampal Neurons | Glutamate (5 mM) | 1-10 µM | Dose-dependent inhibition |

Experimental Protocol: Glutamate-Induced Cytotoxicity in HT22 Cells

This protocol details a method to evaluate the neuroprotective effects of butein against glutamate-induced cell death in the HT22 murine hippocampal cell line.

Materials:

-

HT22 cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

Butein (dissolved in DMSO)

-

Glutamate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

24-well or 96-well cell culture plates

Procedure:

-

Cell Seeding: Seed HT22 cells in a 24-well or 96-well plate at a density of 1 x 10⁴ cells/cm² and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with different concentrations of butein for 12 hours.

-

Induction of Cytotoxicity: Add glutamate to a final concentration of 5 mM and incubate for an additional 24 hours.

-

MTT Assay:

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

-

Data Analysis: Measure the absorbance at 570 nm. Cell viability is expressed as a percentage of the untreated control.

Signaling Pathway: Butein's Activation of the PI3K/Akt Pathway

A key mechanism underlying butein's neuroprotective effects is the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. Activation of this pathway leads to the phosphorylation and activation of Akt, which in turn phosphorylates and inactivates pro-apoptotic proteins and activates transcription factors involved in cell survival. The activation of the PI3K/Akt pathway by butein has been linked to the upregulation of Nrf2-mediated HO-1 expression, contributing to its cytoprotective effects.

References

- 1. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. An Improved Method for the Synthesis of Butein Using SOCl2/EtOH as Catalyst and Deciphering Its Inhibition Mechanism on Xanthine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Electrophoretic mobility shift assay analysis of NF-κB DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]

Butein as a protein tyrosine kinase inhibitor

Butein, a tetrahydroxychalcone found in various plants, has emerged as a significant inhibitor of protein tyrosine kinases (PTKs), playing a crucial role in cell signaling, growth, and differentiation.[1] This technical guide provides an in-depth analysis of butein's inhibitory action on PTKs, summarizing key quantitative data, detailing experimental methodologies, and illustrating the affected signaling pathways.

Mechanism of Action

Butein exhibits its inhibitory effects on PTKs through competitive inhibition with ATP for the kinase domain's binding site.[2] This mechanism has been demonstrated for several PTKs, including the Epidermal Growth Factor Receptor (EGFR). Molecular modeling suggests that butein can dock into the ATP-binding pocket of EGFR, with hydrogen bonds and hydrophobic interactions being important for this binding.[2]

Quantitative Inhibitory Data

The inhibitory potency of butein against various kinases has been quantified through IC50 values, representing the concentration of butein required to inhibit 50% of the kinase activity. These values are summarized in the table below.

| Kinase/Cell Line | IC50 Value (µM) | Cell Type/Assay Condition | Reference |

| Epidermal Growth Factor Receptor (EGFR) | 8 | In vitro kinase assay | [2] |

| Epidermal Growth Factor Receptor (EGFR) | 65 | In vitro kinase assay | [1] |

| p60c-src | 65 | In vitro kinase assay | |

| A2780 Ovarian Cancer Cells | 64.7 ± 6.27 | MTT assay (48h) | |

| SKOV3 Ovarian Cancer Cells | 175.3 ± 61.95 | MTT assay (48h) | |

| CAL27 Oral Squamous Carcinoma | 4.361 | MTS assay (48h) | |

| SCC9 Oral Squamous Carcinoma | 3.458 | MTS assay (48h) | |

| RS4-11 Acute Lymphoblastic Leukemia | 22.29 | MTS assay | |

| CEM-C7 Acute Lymphoblastic Leukemia | 22.89 | MTS assay | |

| CEM-C1 Acute Lymphoblastic Leukemia | 19.26 | MTS assay | |

| MOLT-4 Acute Lymphoblastic Leukemia | 20.10 | MTS assay |

Affected Signaling Pathways

Butein's inhibition of PTKs leads to the modulation of several downstream signaling pathways critical for cell proliferation, survival, and inflammation.

NF-κB Signaling Pathway

Butein is a potent inhibitor of the NF-κB signaling pathway. It directly inhibits IκBα kinase (IKK), preventing the phosphorylation and subsequent degradation of IκBα. This action blocks the nuclear translocation of NF-κB, thereby suppressing the expression of NF-κB-regulated genes involved in inflammation, anti-apoptosis, and proliferation. The inactivation of IKK by butein has been shown to be a direct interaction involving cysteine residue 179 of IKKβ.

Butein inhibits the NF-κB signaling pathway by targeting IKK.

MAPK and PI3K/Akt Signaling Pathways

Butein has been shown to inhibit the phosphorylation of key components of the MAPK (mitogen-activated protein kinase) and PI3K/Akt pathways, such as ERK, p38, and Akt. This inhibition contributes to its anti-proliferative and pro-apoptotic effects in various cancer cells. The suppression of these pathways by butein can sensitize cancer cells to conventional chemotherapeutic agents like cisplatin.

Butein's inhibitory effects on MAPK and PI3K/Akt pathways.

STAT3 Signaling Pathway

Butein can suppress both constitutive and inducible activation of STAT3 (Signal Transducer and Activator of Transcription 3). This is achieved through the inhibition of upstream kinases like c-Src, JAK1, and JAK2, and by inducing the expression of the protein tyrosine phosphatase SHP-1, which dephosphorylates and inactivates STAT3. The downregulation of STAT3 leads to the suppression of STAT3-regulated gene products involved in cell survival and proliferation, such as Bcl-2, Bcl-xL, and cyclin D1.

Butein inhibits STAT3 signaling via JAK inhibition and SHP-1 induction.

Experimental Protocols

In Vitro Kinase Assay

This assay is used to determine the direct inhibitory effect of butein on the activity of a specific protein tyrosine kinase.

-

Reagents and Materials:

-

Recombinant active protein tyrosine kinase (e.g., EGFR, c-Src).

-

Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA).

-

ATP (radiolabeled [γ-32P]ATP or non-radiolabeled for detection with phospho-specific antibodies).

-

Substrate peptide (e.g., poly(Glu, Tyr) 4:1).

-

Butein at various concentrations.

-

96-well plates.

-

Phosphocellulose paper or other means of separating phosphorylated substrate.

-

Scintillation counter or equipment for antibody-based detection.

-

-

Procedure:

-

Prepare a reaction mixture containing the kinase, substrate, and kinase buffer in a 96-well plate.

-

Add butein at a range of concentrations to the wells. Include a control with no butein.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 10-30 minutes).

-

Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).

-

Quantify the amount of phosphorylated substrate. If using [γ-32P]ATP, this is done by scintillation counting. For non-radioactive methods, an ELISA-based approach with a phospho-specific antibody can be used.

-

Calculate the percentage of inhibition for each butein concentration and determine the IC50 value.

-

Cell Viability Assay (MTS/MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Reagents and Materials:

-

Cancer cell lines (e.g., A2780, SKOV3, CAL27).

-

Complete cell culture medium.

-

Butein stock solution.

-

MTS or MTT reagent.

-

96-well plates.

-

Microplate reader.

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of butein for the desired time periods (e.g., 24, 48, 72 hours). Include untreated control wells.

-

After the treatment period, add the MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

-

Western Blot Analysis for Protein Phosphorylation

This technique is used to detect the phosphorylation status of specific proteins in cell lysates.

-

Reagents and Materials:

-

Cell lysis buffer containing protease and phosphatase inhibitors.

-

Protein quantification assay kit (e.g., BCA assay).

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and nitrocellulose or PVDF membranes.

-

Blocking buffer (e.g., 5% BSA in TBST).

-

Primary antibodies (specific for the phosphorylated and total forms of the target protein).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

-

-

Procedure:

-

Treat cells with butein and/or a stimulating agent (e.g., EGF, TNF-α) for the desired time.

-

Lyse the cells on ice with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein or a housekeeping protein like β-actin.

-

Workflow for Western blot analysis of protein phosphorylation.

References

Butein's Role in Modulating Inflammatory Pathways: A Technical Guide

Introduction

Butein (3,4,2',4'-tetrahydroxychalcone), a natural polyphenolic compound found in various plants, has garnered significant attention for its potent anti-inflammatory properties. This technical guide provides an in-depth analysis of the molecular mechanisms through which butein modulates key inflammatory signaling pathways. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel anti-inflammatory therapeutics. This document summarizes quantitative data, details experimental methodologies, and visualizes complex signaling cascades to offer a comprehensive understanding of butein's mode of action.

Core Mechanisms of Action

Butein exerts its anti-inflammatory effects by targeting multiple, interconnected signaling pathways that are central to the inflammatory response. These include the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT), and the NOD-like receptor protein 3 (NLRP3) inflammasome pathways. By intervening at critical junctures in these cascades, butein effectively downregulates the expression of pro-inflammatory mediators, including cytokines, chemokines, and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

Quantitative Data on Butein's Anti-inflammatory Activity

The following tables summarize the quantitative effects of butein on various inflammatory markers and pathways, providing a comparative overview of its potency and efficacy across different experimental models.

Table 1: Inhibition of Pro-inflammatory Mediators by Butein

| Mediator | Cell/Animal Model | Stimulant | Butein Concentration | % Inhibition / Effect | Reference |

| TNF-α | Murine peritoneal macrophages | LPS | 20 µM (for derivatives) | ~50% suppression (for derivatives 7j, 7m, 14a) | [1] |

| TNF-α, IL-1β, IL-6 | Carrageenan-induced air pouch in mice | Carrageenan | 10, 15, 20 mg/kg | Dose-dependent reduction | [2] |

| IL-6, IL-1β, IFN-γ | IL-10(-/-) mice with colitis | Piroxicam-induced | 1 mg/kg/day | Decreased expression | [3] |

| IL-6, IP-10, MCP-1 | HaCaT keratinocytes | TNF-α | Not specified | Decreased expression | [4] |

| CCL2 | MDA-MB-231 (Caucasian TNBC cells) | TNF-α | 5 µM | >50% inhibition of mRNA expression | [5] |

| NO (Nitric Oxide) | RAW 264.7 macrophages | LPS | Dose-dependent | Attenuated production | |

| NO, PGE2 | Human OA chondrocytes | IL-1β (10 ng/ml) | 10, 50 µM | Significant inhibition | |

| PGE2 | Human whole blood | LPS | 50 µM | 40 ± 8% inhibition | |

| iNOS, COX-2 | RAW 264.7 cells | LPS | Not specified | Inhibited induction | |

| COX-2 | A549 lung cancer cells | - | Not specified | Significantly downregulated mRNA and protein levels |

Table 2: Modulation of Signaling Pathways by Butein

| Pathway Component | Cell/Animal Model | Effect | Butein Concentration | Reference |

| NF-κB DNA binding | - | Significantly inhibited | Not specified | |

| IκBα kinase (IKK) | - | Direct inhibition on cysteine 179 | Not specified | |

| STAT3 activation | Multiple myeloma (MM) cells | Inhibition of constitutive and IL-6-induced activation | Not specified | |

| JAK1, JAK2, c-Src | Multiple myeloma (MM) cells | Inhibition of activation | Not specified | |

| ERK, p38 MAPK | HeLa cells | Inhibition of cisplatin-induced phosphorylation | Not specified | |

| ASC Oligomerization | LPS-primed bone-marrow-derived macrophages | Inhibition | Dose-dependent |

Signaling Pathways Modulated by Butein

Butein's multifaceted anti-inflammatory activity stems from its ability to interfere with several key signaling cascades.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes. Butein has been shown to be a potent inhibitor of this pathway. It directly targets and inhibits IκBα kinase (IKK), the enzyme responsible for phosphorylating the inhibitory protein IκBα. This inhibition prevents the degradation of IκBα, thereby sequestering NF-κB dimers (p65/p50) in the cytoplasm and blocking their translocation to the nucleus. Consequently, the transcription of NF-κB target genes, including those encoding for cytokines, chemokines, and adhesion molecules, is suppressed. Butein's action on IKK has been pinpointed to a direct interaction with cysteine residue 179 of IKKβ.

MAPK Signaling Pathway

The MAPK family, including ERK, p38, and JNK, plays a crucial role in cellular responses to a variety of stress signals, leading to inflammation. Butein has been observed to inhibit the activation of ERK and p38 MAPKs, which are often upregulated in inflammatory conditions. For instance, in HeLa cells, butein significantly inhibited the phosphorylation of ERK and p38 induced by cisplatin. By suppressing MAPK activation, butein can downregulate the expression of inflammatory genes.

JAK/STAT Signaling Pathway

The JAK/STAT pathway is critical for signaling initiated by cytokines and growth factors. Aberrant STAT3 activation is implicated in various inflammatory diseases and cancers. Butein has been shown to inhibit both constitutive and IL-6-inducible STAT3 activation. This inhibition is mediated through the suppression of upstream kinases such as JAK1, JAK2, and c-Src. Furthermore, butein can induce the expression of the protein tyrosine phosphatase SHP-1, which dephosphorylates and inactivates STAT3. The downregulation of STAT3 activity leads to decreased expression of its target genes involved in cell survival and proliferation, such as Bcl-xL, Bcl-2, and cyclin D1.

NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18. Butein has been identified as an inhibitor of NLRP3 inflammasome activation. It acts by blocking the oligomerization of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), a critical step in inflammasome assembly. Additionally, butein can suppress the production of reactive oxygen species (ROS), a common trigger for NLRP3 activation, and upregulate the antioxidant pathway mediated by Nrf2.

Detailed Experimental Protocols

This section outlines common methodologies used in the cited studies to investigate the anti-inflammatory effects of butein.

Cell Culture and Treatments

-

Cell Lines:

-

Macrophages: RAW 264.7 (murine), Bone-marrow-derived macrophages (BMDMs) (murine).

-

Keratinocytes: HaCaT (human).

-

Cancer Cell Lines: HeLa (human cervical cancer), MDA-MB-231, MDA-MB-468 (human breast cancer), A549 (human lung cancer), U266 (human multiple myeloma).

-

Chondrocytes: Human osteoarthritis (OA) chondrocytes.

-

-

Stimulation:

-

Lipopolysaccharide (LPS) is commonly used to induce an inflammatory response in macrophages, typically at concentrations ranging from 100 ng/mL to 1 µg/mL.

-

Tumor Necrosis Factor-alpha (TNF-α) is used to stimulate inflammatory pathways in cells like keratinocytes, often at a concentration of 10 ng/mL.

-

Interleukin-1 beta (IL-1β) is used to induce inflammatory responses in chondrocytes, typically at 10 ng/mL.

-

-

Butein Treatment: Cells are generally pre-treated with butein for a period of 1 to 4 hours before the addition of the inflammatory stimulus. Butein concentrations in in vitro studies typically range from 1 µM to 50 µM.

Workflow for In Vitro Anti-inflammatory Assay

Key Experimental Techniques

-

Western Blotting: Used to determine the protein levels and phosphorylation status of key signaling molecules (e.g., IκBα, p65, p-STAT3, p-ERK, COX-2, iNOS). Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.

-

Enzyme-Linked Immunosorbent Assay (ELISA): For the quantification of secreted cytokines and chemokines (e.g., TNF-α, IL-6, IL-1β, PGE2) in cell culture supernatants or serum.

-

Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR): To measure the mRNA expression levels of inflammatory genes. Total RNA is extracted, reverse transcribed to cDNA, and then amplified using gene-specific primers.

-

Electrophoretic Mobility Shift Assay (EMSA): To assess the DNA-binding activity of transcription factors like NF-κB. Nuclear extracts are incubated with a radiolabeled DNA probe containing the consensus binding site.

-

Immunofluorescence: To visualize the subcellular localization of proteins, such as the nuclear translocation of NF-κB p65. Cells are fixed, permeabilized, and stained with specific antibodies and fluorescent secondary antibodies.

-

In Vivo Models:

-

Carrageenan-induced Paw Edema: A common model for acute inflammation where butein is administered (e.g., 10-20 mg/kg) prior to carrageenan injection in the mouse paw. Paw volume is measured over time.

-

LPS-induced Systemic Inflammation/Peritonitis: Mice are treated with butein before an intraperitoneal injection of LPS. Inflammatory markers are then measured in serum or peritoneal lavage fluid.

-

DSS-induced Colitis: A model for inflammatory bowel disease where butein is administered to mice receiving dextran sodium sulfate (DSS) in their drinking water.

-

Butein is a promising natural compound with robust anti-inflammatory properties, substantiated by a growing body of scientific evidence. Its ability to modulate multiple key inflammatory pathways, including NF-κB, MAPK, JAK/STAT, and the NLRP3 inflammasome, underscores its potential as a lead compound for the development of novel therapeutics for a wide range of inflammatory disorders. The quantitative data and mechanistic insights provided in this guide offer a solid foundation for further preclinical and clinical investigation into the therapeutic applications of butein and its derivatives. Future research should focus on optimizing its pharmacokinetic properties and evaluating its efficacy and safety in more complex disease models.

References

- 1. Synthesis and evaluation of butein derivatives for in vitro and in vivo inflammatory response suppression in lymphedema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antinociceptive and anti-inflammatory activities of butein in different nociceptive and inflammatory mice models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Butein effects in colitis and interleukin-6/signal transducer and activator of transcription 3 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Butein, a tetrahydroxychalcone, suppresses pro-inflammatory responses in HaCaT keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The inhibitory effects of butein on cell proliferation and TNF-α-induced CCL2 release in racially different triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Antioxidant Prowess of Butein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the significant antioxidant properties of Butein (3,4,2',4'-tetrahydroxychalcone), a natural chalcone found in various medicinal plants. Butein's potent antioxidant effects are attributed to its unique molecular structure, enabling it to combat oxidative stress through multiple mechanisms. This document provides a comprehensive overview of its free radical scavenging capabilities, its influence on cellular antioxidant defense systems, detailed experimental protocols for assessing its activity, and a summary of its quantitative antioxidant capacity.

Mechanisms of Antioxidant Action

Butein exerts its antioxidant effects through a combination of direct and indirect mechanisms:

-

Direct Free Radical Scavenging: Butein's phenolic hydroxyl groups are crucial for its ability to directly neutralize a wide range of reactive oxygen species (ROS) and reactive nitrogen species (RNS). This scavenging activity is primarily achieved through hydrogen atom transfer (HAT), where a hydrogen atom is donated to a free radical, thus stabilizing it.[1] Butein has demonstrated potent scavenging activity against radicals such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and peroxyl radicals.[2][3]

-

Metal Ion Chelation: Butein can chelate transition metal ions like iron (Fe²⁺) and copper (Cu²⁺).[2][4] By binding to these metals, it prevents their participation in Fenton-like reactions, which are a major source of highly reactive hydroxyl radicals. This action contributes significantly to the inhibition of lipid peroxidation.

-

Activation of the Nrf2-ARE Signaling Pathway: A key indirect antioxidant mechanism of Butein is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Butein can induce the dissociation of Nrf2 from Keap1, leading to the translocation of Nrf2 into the nucleus. In the nucleus, Nrf2 binds to the ARE in the promoter regions of various antioxidant genes, upregulating their expression. This leads to an enhanced cellular defense capacity against oxidative stress. Key upstream signaling molecules, including PI3K/Akt and ERK, have been shown to be involved in Butein-mediated Nrf2 activation. Downstream targets of this pathway include crucial antioxidant and phase II detoxifying enzymes such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase catalytic subunit (GCLC).

Quantitative Antioxidant Activity of Butein

The antioxidant capacity of Butein has been quantified in various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of an antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant activity.

| Assay | IC50 (μM) | Reference |

| DPPH Radical Scavenging | 9.2 ± 1.8 | |

| Iron-induced Lipid Peroxidation | 3.3 ± 0.4 | |

| Xanthine Oxidase Inhibition | 5.9 ± 0.3 | |

| Linoleic Acid Emulsion Assay | Lower than (S)-butin | |

| Fe³⁺-reducing Antioxidant Power Assay | Lower than (S)-butin | |

| Cu²⁺-reducing Antioxidant Power Assay | Lower than (S)-butin | |

| PTIO• Radical-trapping Assay | Lower than (S)-butin |

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the antioxidant properties of Butein.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH free radical.

Materials:

-

Butein

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol (spectrophotometric grade)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep purple color and an absorbance of approximately 1.0 at 517 nm.

-

Preparation of Butein Solutions: Prepare a series of concentrations of Butein in methanol or ethanol.

-

Reaction Mixture: In a 96-well plate or cuvette, add a specific volume of the Butein solution to a fixed volume of the DPPH solution. A typical ratio is 1:1 (v/v).

-

Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a microplate reader or spectrophotometer. A blank containing only the solvent and DPPH is also measured.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the Butein sample. The IC50 value is then determined by plotting the percentage of scavenging activity against the concentration of Butein.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺).

Materials:

-

Butein

-

ABTS

-

Potassium persulfate

-

Methanol or Ethanol

-

Phosphate-buffered saline (PBS)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•⁺) Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This produces the dark green ABTS•⁺ solution.

-

Preparation of ABTS•⁺ Working Solution: Dilute the stock solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Preparation of Butein Solutions: Prepare a series of concentrations of Butein in the same solvent used for the working solution.

-

Reaction Mixture: Add a small volume of the Butein solution to a fixed volume of the ABTS•⁺ working solution.

-

Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

-

Absorbance Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of ABTS•⁺ scavenging activity is calculated similarly to the DPPH assay. The IC50 value is determined from the dose-response curve.

Cellular Antioxidant Activity (CAA) Assay using DCFH-DA

This cell-based assay measures the ability of a compound to inhibit the intracellular generation of ROS.

Materials:

-

Human hepatocellular carcinoma (HepG2) cells or other suitable cell line

-

Butein

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

-

AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) as a peroxyl radical generator

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

96-well black microplate with a clear bottom

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding: Seed HepG2 cells in a 96-well black microplate and culture until they reach confluence.

-

Cell Treatment: Wash the cells with PBS and then treat them with various concentrations of Butein for 1 hour.

-

DCFH-DA Staining: Remove the Butein-containing medium, and add a solution of DCFH-DA (typically 25 µM) to the cells. Incubate for 30-60 minutes to allow for cellular uptake and deacetylation to the non-fluorescent DCFH.

-

Induction of Oxidative Stress: Wash the cells to remove excess DCFH-DA and then add AAPH solution to induce intracellular ROS production.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm. Readings are typically taken every 5 minutes for 1 hour.

-

Calculation: The area under the curve of fluorescence versus time is calculated. The percentage of inhibition of cellular antioxidant activity is determined by comparing the treated cells to the control (cells treated with AAPH but not Butein).

Western Blot Analysis for Nrf2 Activation

This technique is used to determine the levels of Nrf2 in the nucleus and the expression of its downstream target proteins like HO-1.

Materials:

-

Cells treated with Butein

-

Lysis buffer for cytoplasmic and nuclear protein extraction

-

Protein assay kit

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-Nrf2, anti-HO-1, anti-Lamin B1 for nuclear fraction, anti-β-actin for cytoplasmic fraction)

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis and Protein Extraction: Treat cells with Butein for a specified time. Harvest the cells and perform subcellular fractionation to separate cytoplasmic and nuclear proteins.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.

-

Immunoblotting: Block the membrane and then incubate it with primary antibodies overnight at 4°C. After washing, incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize them to the loading control (Lamin B1 for nuclear fraction, β-actin for cytoplasmic fraction) to determine the relative protein expression levels.

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathway and a typical experimental workflow are provided below using Graphviz (DOT language).

Caption: Butein activates the Nrf2-ARE signaling pathway.

References

- 1. Potent Antioxidant and Anti-Tyrosinase Activity of Butein and Homobutein Probed by Molecular Kinetic and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Butein provides neuroprotective and anti-neuroinflammatory effects through Nrf2/ARE-dependent haem oxygenase 1 expression by activating the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. kamiyabiomedical.com [kamiyabiomedical.com]

Butein's Impact on Cellular Signaling: A Technical Guide for Researchers

An In-depth Examination of the Mechanisms of a Promising Bioactive Compound

This technical guide provides a comprehensive overview of the effects of butein, a tetrahydroxychalcone, on critical cellular signaling pathways. Butein, a flavonoid found in various plants, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of butein's molecular mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling cascades it modulates.

Core Signaling Pathways Modulated by Butein

Butein exerts its biological effects by intervening in several key signaling pathways that are often dysregulated in disease states, particularly in cancer. The primary pathways influenced by butein include the Mitogen-Activated Protein Kinase (MAPK), Phosphatidylinositol 3-Kinase (PI3K)/Akt, and Nuclear Factor-kappa B (NF-κB) signaling cascades, as well as the intrinsic and extrinsic apoptosis pathways.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. Butein has been shown to modulate the activity of key MAPK members, including Extracellular signal-Regulated Kinase (ERK), p38 MAPK, and c-Jun N-terminal Kinase (JNK).

In several cancer cell lines, butein has been observed to inhibit the phosphorylation and activation of ERK and p38 kinases.[1] For instance, in HeLa cervical cancer cells, butein significantly inhibited the cisplatin-induced phosphorylation of ERK and p38.[1][2] This inhibition of ERK and p38 activity is a key mechanism behind butein's ability to sensitize cancer cells to conventional chemotherapeutic agents.[1][3] Interestingly, the effect of butein on JNK appears to be cell-type dependent, with some studies reporting no significant effect. In contrast, in the context of osteoblast differentiation, butein has been shown to promote osteogenesis by activating the ERK1/2 signaling pathway. This highlights the context-dependent nature of butein's effects on MAPK signaling. In breast cancer cells, butein's anti-proliferative effects are associated with a decrease in ERK phosphorylation and an increase in p38 activity, triggered by the generation of reactive oxygen species (ROS).

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell survival, growth, and metabolism. Its aberrant activation is a common feature of many cancers. Butein has been consistently shown to be a potent inhibitor of this pathway.

Treatment of prostate cancer cells with butein resulted in a decrease in the expression of PI3K (p85 and p110 subunits) and the phosphorylation of Akt at both Ser473 and Thr308. This inhibition of PI3K/Akt signaling is a key contributor to butein's ability to induce apoptosis in cancer cells. Furthermore, in HeLa cells, butein was found to inhibit the activation of Akt in the presence of cisplatin, suggesting its role as a chemosensitizer. The downstream effects of Akt inhibition by butein include the modulation of proteins involved in cell cycle progression and apoptosis. In adipocytes, butein has been shown to regulate the PI3Kγ signaling pathway. In adult T-cell leukemia/lymphoma, butein suppresses the PI3K/Akt pathway, leading to antiproliferative and proapoptotic effects.

NF-κB Signaling Pathway

The NF-κB pathway plays a critical role in inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many chronic inflammatory diseases and cancers. Butein is a potent inhibitor of NF-κB activation.